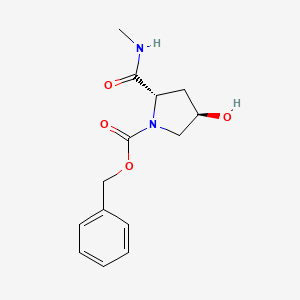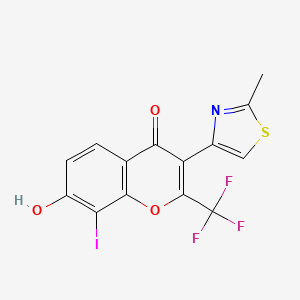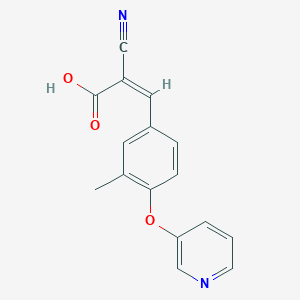![molecular formula C16H25NO B7553317 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancers.
作用机制
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus. In cancer cells, RNA polymerase I transcription is overactive, leading to an increase in rRNA synthesis and ribosome biogenesis. 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in rRNA synthesis and ribosome biogenesis, which selectively kills cancer cells.
Biochemical and Physiological Effects
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity on normal cells. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments. Additionally, 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has been shown to inhibit tumor growth and metastasis in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol is its selectivity for cancer cells, which minimizes toxicity on normal cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy. However, 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its effectiveness.
未来方向
There are several future directions for 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol research. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the combination of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol with other anticancer agents to enhance its effectiveness. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol in humans. Finally, the mechanism of action of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol needs to be further elucidated to identify potential biomarkers for patient selection and to develop new therapeutic strategies.
合成方法
The synthesis of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol involves a series of chemical reactions, starting with the reaction of 2-cyclohexyl-1-methyl-ethylamine with 4-chloro-3-nitrobenzaldehyde to form the intermediate compound. This intermediate is then reduced to the corresponding amine, which is further reacted with 2-formylphenol to yield 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol. The synthesis method has been optimized to yield high purity and yield of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol.
科学研究应用
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has been extensively studied for its anticancer properties. It has shown to selectively kill cancer cells by inhibiting RNA polymerase I transcription, which is overactive in cancer cells. 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has been shown to inhibit the growth of various types of cancer cells, including breast, ovarian, and pancreatic cancers. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
2-[(1-cyclohexylpropan-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(11-14-7-3-2-4-8-14)17-12-15-9-5-6-10-16(15)18/h5-6,9-10,13-14,17-18H,2-4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWBEPDMVHOCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)NCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7553239.png)
![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)
![1-[4-[[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methylamino]methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7553255.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid](/img/structure/B7553257.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)

![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)
![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)


![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)
![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)